molecular formula C15H21NOS B4741910 N-cyclopentyl-2-(isopropylthio)benzamide

N-cyclopentyl-2-(isopropylthio)benzamide

Cat. No. B4741910
M. Wt: 263.4 g/mol
InChI Key: WMHYGZIESHXNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(isopropylthio)benzamide, also known as CPITB, is a chemical compound that has gained significant attention in the field of scientific research. CPITB is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This compound has been shown to have potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Mechanism of Action

N-cyclopentyl-2-(isopropylthio)benzamide exerts its effects by selectively inhibiting PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling, leading to improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid metabolism. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-2-(isopropylthio)benzamide is its selectivity for PTP1B, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize, which makes it a useful tool for laboratory experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-cyclopentyl-2-(isopropylthio)benzamide. One area of focus is the development of more potent and selective PTP1B inhibitors. Another area of focus is the investigation of the long-term effects of this compound treatment, including its effects on insulin resistance and metabolic function. Additionally, there is a need for further research on the mechanisms underlying the anti-inflammatory effects of this compound. Overall, this compound has significant potential as a therapeutic agent for the treatment of type 2 diabetes and obesity, and further research is needed to fully understand its mechanisms of action and potential clinical applications.

Scientific Research Applications

N-cyclopentyl-2-(isopropylthio)benzamide has been extensively studied in the context of its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.

properties

IUPAC Name

N-cyclopentyl-2-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-11(2)18-14-10-6-5-9-13(14)15(17)16-12-7-3-4-8-12/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHYGZIESHXNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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